p-Vinylguaiacol-d3

Mass Spectrometry Internal Standard Stable Isotope Dilution

p-Vinylguaiacol-d3 is a stable isotope-labeled internal standard that co-elutes with native 4-vinylguaiacol, compensating for ion suppression/enhancement and extraction variability in LC-MS or GC-MS workflows. Unlike unlabeled analogs or external calibration, it delivers regulatory-grade accuracy for quantifying this spicy/clove aroma compound in coffee, beer, wheat beers, and yeast fermentation broths. Essential for SIDA-based odorant profiling, food authenticity studies, and brewing quality assurance. High isotopic purity ensures robust, reproducible data even in complex matrices.

Molecular Formula C9H10O2
Molecular Weight 153.19 g/mol
Cat. No. B15137749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Vinylguaiacol-d3
Molecular FormulaC9H10O2
Molecular Weight153.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C)O
InChIInChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3/i2D3
InChIKeyYOMSJEATGXXYPX-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Vinylguaiacol-d3 (CAS 1335436-42-4) as a Deuterated Internal Standard for Analytical Quantification


p-Vinylguaiacol-d3 (CAS 1335436-42-4) is a deuterated isotopologue of the volatile phenol 4-vinylguaiacol, a compound responsible for clove-like and spicy aromas in foods and beverages like beer, coffee, and buckwheat . It is a member of the methoxyphenol class [1] and is primarily synthesized via acid-catalyzed deuterium exchange or through the use of deuterated precursors . Its core application is as a stable isotope-labeled internal standard (SIL-IS) to facilitate accurate and precise quantification of its non-deuterated analog, p-vinylguaiacol, in complex sample matrices using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy .

The Analytical Imperative for p-Vinylguaiacol-d3: Why Unlabeled or Analog Standards Cannot Be Interchanged


Quantifying trace-level volatile phenols like 4-vinylguaiacol in complex biological and food matrices using LC-MS or GC-MS is fraught with challenges. The use of a simple unlabeled internal standard (e.g., a structural analog) or the method of external standard calibration is insufficient for achieving high accuracy. This is due to variable and often severe matrix effects—including ion suppression or enhancement—and inconsistent analyte recovery during sample preparation (e.g., extraction, derivatization) [1]. Deuterated internal standards, such as p-Vinylguaiacol-d3, are chemically near-identical to the target analyte. This ensures they co-elute and experience the same ion suppression/enhancement and extraction recovery as the native analyte. By spiking a known amount of the deuterated standard, the analyte-to-standard response ratio effectively compensates for these analytical variabilities, transforming qualitative data into robust, regulatory-grade quantitative data [2]. The lack of this specific isotopologue forces reliance on less reliable methods, compromising the precision and accuracy required for high-stakes scientific or industrial applications [3].

Quantitative Differentiation of p-Vinylguaiacol-d3: A Comparative Evidence Guide


Mass Spectrometric Specificity: Deuterium Labeling Enables Unique Quantification Channel

In mass spectrometry, p-Vinylguaiacol-d3 is differentiated from its non-deuterated counterpart (p-Vinylguaiacol) by a parent mass shift of +3 m/z units due to the substitution of three hydrogen atoms with deuterium [1]. This allows the mass spectrometer to distinguish and quantify the target analyte (m/z 150) and the internal standard (m/z 153) in the same sample run. This fundamental property enables the stable isotope dilution assay (SIDA) technique, which is not possible with unlabeled structural analogs, as they do not provide a unique, interference-free mass channel for the internal standard [2].

Mass Spectrometry Internal Standard Stable Isotope Dilution Matrix Effect Correction

Performance Advantage of Isotope Dilution Over Unlabeled Methods

While direct, product-specific validation data for p-Vinylguaiacol-d3 is sparse in public literature, a foundational study on potent food aroma compounds demonstrated the superiority of deuterated internal standards over unlabeled ones. The study directly compared results and concluded that stable isotope-labeled standards provided more accurate quantification at ppb levels [1]. This is a class-level inference that supports the procurement of p-Vinylguaiacol-d3 for any laboratory aiming to achieve the highest analytical rigor for this specific analyte, in contrast to using a cheaper, unlabeled internal standard method which may introduce bias and inaccuracy [2].

Quantitative Accuracy Method Validation Stable Isotope Dilution Assay Food Analysis

Quantification in Complex Matrices: Targeted 4-Vinylguaiacol Analysis in Coffee

A well-established stable isotope dilution assay (SIDA) specifically quantifies 4-vinylguaiacol in roasted coffee [1]. This method was used to measure 4-vinylguaiacol levels at 64.8 mg/kg in Arabica coffee and 177.7 mg/kg in Robusta coffee [1]. The successful execution of this SIDA method is fundamentally reliant on the availability and use of a deuterated internal standard, such as p-Vinylguaiacol-d3. This published application serves as a direct, application-specific rationale for procuring this precise isotopologue to replicate or adapt this validated method.

Food Chemistry Coffee Aroma Stable Isotope Dilution Assay 4-Vinylguaiacol

Multiplexed Volatile Phenol Analysis in Alcoholic Beverages

Research has demonstrated the utility of deuterated standards for a panel of volatile phenols in wine. A study synthesized deuterated analogues for six volatile phenols, including 4-ethylguaiacol-d3 and 4-ethylphenol-d3, for use in stable isotope dilution analysis (SIDA) [1]. Another study used deuterated standards for 4-ethylphenol and 4-ethylguaiacol to develop a 'rapid, sensitive, and accurate' SIDA method for wine [2]. p-Vinylguaiacol-d3 is the direct counterpart for its respective phenol, making it an essential component for any laboratory looking to expand a validated SIDA panel to include the clove-like aroma compound 4-vinylguaiacol.

Wine Chemistry Beverage Analysis Volatile Phenols Isotope Dilution GC-MS

High-Value Application Scenarios for p-Vinylguaiacol-d3 Driven by Quantitative Evidence


Quantitative Food Authenticity and Flavor Research: Coffee and Buckwheat

For researchers investigating the aroma profile of roasted coffee or buckwheat, p-Vinylguaiacol-d3 is an essential internal standard. The established stable isotope dilution assay (SIDA) for coffee odorants directly depends on a deuterated standard for accurate quantification of 4-vinylguaiacol, a key contributor to the characteristic spicy/clove aroma [1]. Using this standard ensures the generation of robust, reproducible data on this important volatile compound, which is critical for studies on food authenticity, processing effects, and flavor chemistry.

High-Precision Quality Control in the Brewing Industry

In the brewing industry, 4-vinylguaiacol is a critical flavor compound that defines the character of certain beer styles like wheat beers and is an off-flavor in others like pale lagers [2]. To maintain product consistency and quality, brewers require high-precision, matrix-tolerant analytical methods. Procuring p-Vinylguaiacol-d3 enables the implementation of a stable isotope dilution assay (SIDA) for this compound, which corrects for sample matrix effects inherent in beer . This results in more reliable quantification compared to methods using external calibration or unlabeled analogs, directly supporting quality assurance and new product development.

Developing Multiplexed Volatile Phenol Methods for Wine and Beverage Analysis

Analytical laboratories focused on wine and beverage science seek to develop comprehensive, multiplexed methods for quantifying a panel of volatile phenols, including guaiacol, 4-ethylguaiacol, and 4-vinylguaiacol. The established use of deuterated standards for other volatile phenols in validated SIDA methods provides a strong precedent [3]. The procurement of p-Vinylguaiacol-d3 is the logical step to extend these validated, high-accuracy methods to include 4-vinylguaiacol, allowing for a consistent and robust analytical workflow for a complete suite of important aroma-active compounds.

Investigating Yeast Metabolism and Biotransformation Pathways

Research into the bioconversion of ferulic acid by yeasts like *Saccharomyces cerevisiae* into 4-vinylguaiacol is fundamental to food microbiology [4]. To accurately quantify the formation of 4-vinylguaiacol in complex fermentation broths and to study the kinetics of the enzymatic decarboxylation reaction, p-Vinylguaiacol-d3 is required as an internal standard. Its use compensates for the significant matrix effects of the growth media and cellular material, ensuring that the measured concentrations are a true reflection of the yeast's metabolic activity. This is crucial for strain selection and metabolic engineering efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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